molecular formula C16H12ClF2NO B5912349 (E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one

Cat. No.: B5912349
M. Wt: 307.72 g/mol
InChI Key: KBTTWXCQUYKEIN-CSKARUKUSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a difluoroanilino group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,4-difluoroaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Aldol Condensation: The Schiff base then undergoes an aldol condensation with acetone in the presence of a catalyst, such as piperidine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorophenyl and difluoroanilino groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(2,4-dichloroanilino)but-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one
  • (E)-1-(4-bromophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one

Uniqueness

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one is unique due to the presence of both chlorophenyl and difluoroanilino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTTWXCQUYKEIN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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